molecular formula C25H31N3O2 B10763903 N-[2-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide

N-[2-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide

Cat. No.: B10763903
M. Wt: 405.5 g/mol
InChI Key: YMBZFKXYDBFYTC-UHFFFAOYSA-N
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Description

N-[2-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide is a complex organic compound belonging to the benzimidazole class This compound is characterized by its unique structure, which includes a benzimidazole core linked to a cyclohexanecarboxamide group through a 2-(4-methylphenoxy)ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the benzimidazole core. The initial step often includes the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring. Subsequently, the benzimidazole intermediate is alkylated with 2-(4-methylphenoxy)ethyl bromide in the presence of a base such as potassium carbonate to introduce the 2-(4-methylphenoxy)ethyl group. The final step involves the coupling of the resulting intermediate with cyclohexanecarboxylic acid chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-[2-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The phenoxyethyl and cyclohexanecarboxamide groups may enhance the compound’s binding affinity and specificity for these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds such as 2-(4-methylphenyl)benzimidazole and 2-(4-chlorophenyl)benzimidazole share structural similarities with the target compound.

    Phenoxyethyl derivatives: Compounds like 2-(4-methylphenoxy)ethanol and 2-(4-methylphenoxy)ethylamine have similar functional groups.

Uniqueness

N-[2-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide is unique due to the combination of its benzimidazole core, phenoxyethyl chain, and cyclohexanecarboxamide group

Properties

Molecular Formula

C25H31N3O2

Molecular Weight

405.5 g/mol

IUPAC Name

N-[2-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide

InChI

InChI=1S/C25H31N3O2/c1-19-11-13-21(14-12-19)30-18-17-28-23-10-6-5-9-22(23)27-24(28)15-16-26-25(29)20-7-3-2-4-8-20/h5-6,9-14,20H,2-4,7-8,15-18H2,1H3,(H,26,29)

InChI Key

YMBZFKXYDBFYTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CCNC(=O)C4CCCCC4

Origin of Product

United States

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